[4-(Diethylamino)phenyl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
N,N-DIETHYL-4-(4-PHENYLPIPERAZINE-1-CARBONYL)ANILINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-(4-PHENYLPIPERAZINE-1-CARBONYL)ANILINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-(4-PHENYLPIPERAZINE-1-CARBONYL)ANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-DIETHYL-4-(4-PHENYLPIPERAZINE-1-CARBONYL)ANILINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-(4-PHENYLPIPERAZINE-1-CARBONYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: Another piperazine derivative with similar structural features.
N-Phenylpiperazine: Shares the piperazine core but with different substituents.
N,N-Diethyl-4-(phenyldiazenyl)aniline: A related compound with an azo group.
Uniqueness
N,N-DIETHYL-4-(4-PHENYLPIPERAZINE-1-CARBONYL)ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27N3O |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H27N3O/c1-3-22(4-2)20-12-10-18(11-13-20)21(25)24-16-14-23(15-17-24)19-8-6-5-7-9-19/h5-13H,3-4,14-17H2,1-2H3 |
InChI Key |
GPCSASYJYKXIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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